Unsubstituted Benzothiazole Core: The Baseline Comparator for SAR-Driven Procurement
Among commercially available N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amines, the target compound is the only variant bearing an entirely unsubstituted benzothiazole ring (no halogen, alkyl, alkoxy, or thioether substituents at any position). This contrasts with the 4-ethyl (CAS 1204297-86-8, MW 291.41), 4-chloro (CAS 1177311-69-1, MW 297.80), 4-fluoro (CAS 1105189-11-4, MW 281.35), 5-methoxy (CAS 1105189-14-7, MW 293.38), and 6-methylsulfanyl (CAS 1204297-12-0, MW 309.45) analogs . In PI3Kβ inhibitor SAR studies, the morpholinoethyl side chain is essential for kinase engagement, while ring substitution governs isoform selectivity, meaning the unsubstituted core provides the cleanest reference point for establishing baseline binding mode and selectivity window [1].
| Evidence Dimension | Benzothiazole ring substitution pattern (number and identity of substituents) |
|---|---|
| Target Compound Data | 0 substituents (unsubstituted benzothiazole core); MW = 263.36 g/mol; C13H17N3OS |
| Comparator Or Baseline | 4-ethyl: 1 substituent (C2H5), MW 291.41; 4-chloro: 1 substituent (Cl), MW 297.80; 4-fluoro: 1 substituent (F), MW 281.35; 5-methoxy: 1 substituent (OCH3), MW 293.38; 6-methylsulfanyl: 1 substituent (SCH3), MW 309.45 |
| Quantified Difference | Molecular weight difference: -18.0 to -46.1 g/mol vs. substituted analogs; zero added steric bulk or electronic perturbation on the benzothiazole ring; absence of H-bond acceptors/donors beyond the core scaffold |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data from Sigma-Aldrich commercial catalog and ChemBase database entries |
Why This Matters
An unsubstituted core enables unambiguous attribution of biological activity changes to specific substituent introductions during SAR campaigns, making this compound the essential negative control for any morpholinoethyl-benzothiazol-2-amine analog series.
- [1] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2018). Docking studies demonstrating that ring substitution pattern determines PI3K isoform selectivity while morpholine group drives kinase engagement. View Source
